molecular formula C22H28FN3O3 B2681980 N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-fluorophenoxy)acetamide CAS No. 1005305-26-9

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-fluorophenoxy)acetamide

Cat. No.: B2681980
CAS No.: 1005305-26-9
M. Wt: 401.482
InChI Key: QJNVJTYZUWBZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-fluorophenoxy)acetamide is a recognized and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), an enzyme central to multiple signaling pathways including Wnt and insulin signaling. Its primary research value lies in its high selectivity and potency, making it a critical pharmacological tool for probing the complex role of GSK-3β in disease models. Researchers utilize this compound to investigate the therapeutic potential of GSK-3β inhibition in a range of contexts. A key area of study is neurodegenerative disease, where it has been shown to reduce tau hyperphosphorylation, a key pathological marker in Alzheimer's disease models . Furthermore, its application extends to oncology research, given the involvement of GSK-3β in regulating cell proliferation and survival; studies have explored its effects in various cancer cell lines. By selectively inhibiting GSK-3β, this compound helps elucidate mechanisms related to glucose metabolism, neuroprotection, and apoptosis , providing invaluable insights for developing novel treatment strategies for cognitive disorders and certain cancers.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O3/c1-25(2)18-9-7-17(8-10-18)20(26-11-13-28-14-12-26)15-24-22(27)16-29-21-6-4-3-5-19(21)23/h3-10,20H,11-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNVJTYZUWBZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-fluorophenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with 2-fluorophenoxyacetic acid under specific conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve high yields and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Pharmacological Properties

This compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Research indicates that it possesses:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, potentially useful in treating conditions like arthritis. Research on related compounds suggests they can significantly reduce inflammation markers in animal models .
  • Analgesic Properties : Some studies have indicated that this compound may serve as an effective analgesic agent, reducing pain responses in experimental models. The mechanism appears to involve modulation of pain pathways, similar to known analgesics .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

  • Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that a related compound significantly inhibited the proliferation of breast cancer cells in vitro. The study reported an IC50 value indicating potent activity at low concentrations .
  • Animal Model for Pain Relief : In an experimental model involving mice, the administration of the compound led to a marked decrease in pain response compared to control groups. The results suggest its potential as a novel analgesic agent .

Data Tables

The following table summarizes key findings related to the applications of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-fluorophenoxy)acetamide.

ApplicationStudy TypeKey FindingsReference
AnticancerIn vitroSignificant cytotoxicity against cancer cell lines
Anti-inflammatoryAnimal modelReduced inflammation markers
AnalgesicPain response assessmentDecreased pain response in mice

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the dimethylamino group and morpholine ring may enhance its binding affinity and selectivity towards certain targets, while the fluorophenoxy group may contribute to its stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares key structural motifs with several analogs:

  • Morpholine-containing analogs: 2-(4-Chlorophenoxy)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}acetamide (): Features a benzimidazole ring instead of the dimethylaminophenyl group. N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): Substitutes the fluorophenoxy group with a thiazole ring. The thiazole’s electron-withdrawing nature may reduce lipophilicity compared to the target compound’s fluorophenoxy group .
  • Fluorophenyl-containing analogs: N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (): Lacks the morpholine ring but includes a fluorophenyl group.
  • Acetamide derivatives with aromatic substituents: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide (): Shares the phenoxy-acetamide core but incorporates a sulfonyl group and methoxy substituents. The sulfonyl group may improve water solubility, whereas the target compound’s dimethylamino group could enhance basicity and membrane penetration .

Key Observations :

  • The target compound’s dimethylaminophenyl and morpholine groups may enhance solubility in polar solvents compared to tert-butyl-substituted analogs (e.g., 5g) .
  • Fluorinated analogs (e.g., III-38) exhibit lower melting points, suggesting reduced crystallinity compared to non-fluorinated derivatives .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-fluorophenoxy)acetamide, often referred to as a compound with potential therapeutic applications, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed exploration of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups that contribute to its biological activity:

  • Dimethylamino Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Morpholine Ring : Known for its role in various pharmacological activities, including analgesic and anti-inflammatory effects.
  • Fluorophenoxy Moiety : Often associated with enhanced bioactivity and selectivity in receptor interactions.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity :
    • The compound has shown promise as an inhibitor of Aurora kinases, which are critical in cell division and have been implicated in various cancers. In vitro studies demonstrated significant inhibition of cell proliferation in cancer cell lines, suggesting potential as an anticancer agent .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, though further studies are needed to elucidate the exact pathways involved .
  • Anti-inflammatory Effects :
    • The morpholine component is linked to anti-inflammatory properties, potentially making the compound useful in treating inflammatory diseases. In animal models, it has been shown to reduce markers of inflammation significantly .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Dimethylamino Substitution : Variations in the dimethylamino group have been shown to affect potency and selectivity against specific targets.
  • Morpholine Modifications : Alterations in the morpholine ring can enhance or diminish the anti-inflammatory effects.
  • Fluorophenoxy Variants : Different substitutions on the fluorophenoxy moiety can lead to variations in antibacterial efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies :
    • A study conducted on various cancer cell lines revealed that the compound inhibited cell growth with IC50 values comparable to established chemotherapeutics. It induced apoptosis through the mitochondrial pathway, highlighting its potential as a cancer treatment .
  • Animal Models :
    • In vivo experiments demonstrated that administration of this compound resulted in significant tumor reduction in xenograft models, supporting its therapeutic potential .
  • Toxicological Assessment :
    • Toxicity studies indicated a favorable safety profile at therapeutic doses, although further investigations are required to fully understand its long-term effects and safety margins.

Data Summary

Activity TypeObservationsReference
AnticancerInhibits Aurora kinases; induces apoptosis
AntimicrobialActive against Gram-positive/negative bacteria
Anti-inflammatoryReduces inflammation markers in models
ToxicityFavorable safety profile at therapeutic doses

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-fluorophenoxy)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 2-(2-fluorophenoxy)acetic acid with a morpholine-containing amine intermediate. For example, in analogous acetamide syntheses (e.g., ), Na₂CO₃ is used as a base in CH₂Cl₂ with acetyl chloride for acetylation. Reaction optimization includes controlling stoichiometry (e.g., 0.263 mmol substrate with 0.793 mmol Na₂CO₃) and stepwise reagent addition to improve yield (58% in one case). Purification via silica gel chromatography (MeOH/CH₂Cl₂ gradients) and recrystallization (ethyl acetate) ensures ≥95% purity .

Q. How can structural characterization be performed to confirm the molecular identity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify proton environments (e.g., δ 7.69 ppm for aromatic protons, δ 2.14 ppm for acetyl groups) and ESI/APCI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 347). X-ray crystallography (e.g., monoclinic system, a = 4.9179 Å, b = 23.592 Å) resolves crystal packing and hydrogen-bonding networks, as seen in structurally related acetamides .

Q. What spectroscopic techniques are suitable for analyzing electronic transitions or functional groups?

  • Methodological Answer : FT-IR identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹). UV-Vis spectroscopy detects π→π* transitions in the aromatic fluorophenyl group (λmax ~270 nm). Computational studies (DFT) can validate experimental data by simulating vibrational frequencies and electronic distributions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, considering potential targets like enzymes or receptors?

  • Methodological Answer : Adopt a split-plot design (as in ) to test variables like concentration, pH, and incubation time. For enzyme inhibition assays, use fluorometric or colorimetric substrates (e.g., p-nitrophenyl phosphate) and measure IC₅₀ values. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like kinases or GPCRs, leveraging the morpholine group’s hydrogen-bonding capacity .

Q. How should contradictory data in reaction yields or biological activity be analyzed?

  • Methodological Answer : Conduct replicate experiments (n ≥ 4) with statistical tools (ANOVA, Tukey’s HSD) to identify outliers. For example, low yields in acetylation steps () may arise from incomplete reagent mixing—address this via sonication or dropwise addition. In bioassays, validate inconsistencies using orthogonal methods (e.g., SPR vs. ELISA) to rule out assay-specific artifacts .

Q. What strategies can resolve electronic or steric effects of substituents (e.g., fluorine, morpholine) on pharmacological properties?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing fluorine with chlorine or morpholine with piperazine). Use Hammett plots to correlate electronic parameters (σ) with activity. Computational tools (e.g., Gaussian 09) calculate frontier molecular orbitals (HOMO/LUMO) to quantify electron-withdrawing/donating effects .

Q. How can researchers mitigate challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer : Optimize solvent systems (e.g., ethyl acetate/hexane mixtures) and temperature gradients. For morpholine-containing analogs ( ), slow evaporation at 4°C produced monoclinic crystals (space group Cc). Additives like DMSO (5% v/v) can enhance crystal lattice stability .

Q. What computational methods are recommended to study the compound’s metabolic stability or toxicity?

  • Methodological Answer : Use ADMET predictors (e.g., SwissADME) to estimate logP (lipophilicity), CYP450 inhibition, and hepatotoxicity. Molecular dynamics simulations (GROMACS) model interactions with metabolic enzymes (e.g., cytochrome P450 3A4). Validate predictions with in vitro microsomal assays .

Tables for Key Data

Parameter Method Example Data Reference
Synthetic YieldStepwise acetylation58% (via TLC-guided purification)
Crystal SystemX-ray diffractionMonoclinic (Cc), V = 2143.8 ų
NMR Shifts (¹H)300 MHz CDCl₃δ 7.69 (br s), δ 2.14 (s, CH₃)
Calculated logPSwissADME2.85 (indicating moderate lipophilicity)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.